molecular formula C6H11NO4 B12566676 1,3-Propanediol, 2-nitro-2-(2-propenyl)- CAS No. 188746-05-6

1,3-Propanediol, 2-nitro-2-(2-propenyl)-

Cat. No.: B12566676
CAS No.: 188746-05-6
M. Wt: 161.16 g/mol
InChI Key: ROFHYYKSLGTXJN-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-nitro-2-(2-propenyl)- is an organic compound with the molecular formula C6H11NO4 It is a nitro compound with a propenyl group attached to the second carbon of 1,3-propanediol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-nitro-2-(2-propenyl)- can be achieved through several methods. One common approach involves the nitration of 1,3-propanediol derivatives. For example, the reaction of 1,3-propanediol with nitric acid in the presence of a catalyst can yield the desired nitro compound . Another method involves the reaction of 2-nitro-1,3-propanediol with propenyl halides under basic conditions to introduce the propenyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-nitro-2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The propenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3-Propanediol, 2-nitro-2-(2-propenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-nitro-2-(2-propenyl)- involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, causing oxidative stress and damage to microbial cells . The propenyl group can also participate in various biochemical pathways, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol, 2-nitro-2-methyl-: Similar structure but with a methyl group instead of a propenyl group.

    1,3-Propanediol, 2-nitro-2-ethyl-: Similar structure but with an ethyl group instead of a propenyl group.

    2-Nitro-1,3-propanediol: Lacks the propenyl group, making it less reactive in certain chemical reactions.

Uniqueness

The combination of the nitro and propenyl groups allows for a broader range of chemical reactions and biological activities compared to its analogs .

Properties

CAS No.

188746-05-6

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-nitro-2-prop-2-enylpropane-1,3-diol

InChI

InChI=1S/C6H11NO4/c1-2-3-6(4-8,5-9)7(10)11/h2,8-9H,1,3-5H2

InChI Key

ROFHYYKSLGTXJN-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CO)(CO)[N+](=O)[O-]

Origin of Product

United States

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